molecular formula C10H7NO2 B2753762 5-Methoxybenzofuran-2-carbonitrile CAS No. 35351-47-4

5-Methoxybenzofuran-2-carbonitrile

Cat. No.: B2753762
CAS No.: 35351-47-4
M. Wt: 173.171
InChI Key: DFNSXSVDXRIROD-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-2-carbonitrile (CAS# 35351-47-4) is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol. It is a benzofuran derivative, characterized by a benzofuran ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products:

    Oxidation: 5-Methoxybenzofuran-2-carboxylic acid.

    Reduction: 5-Methoxybenzofuran-2-amine.

    Substitution: Various halogenated benzofuran derivatives.

Scientific Research Applications

5-Methoxybenzofuran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

    5-Methoxybenzofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2-Benzofurancarbonitrile: Lacks the methoxy group, affecting its solubility and biological activity.

    5-Hydroxybenzofuran-2-carbonitrile: The hydroxyl group can form hydrogen bonds, altering its chemical and biological properties.

Uniqueness: 5-Methoxybenzofuran-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-methoxy-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNSXSVDXRIROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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